N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide
Overview
Description
N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide is a chemical compound with the molecular formula C15H16N2O2·HBr. This compound is known for its unique structure, which includes a nitrobenzyl group attached to a phenylethanamine backbone. It is commonly used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide typically involves a multi-step process. One common method includes the nitration of benzylamine to introduce the nitro group, followed by a reaction with phenylethanamine. The final step involves the formation of the hydrobromide salt by reacting the amine with hydrobromic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different amine derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products
The major products formed from these reactions include various amine derivatives, substituted benzyl compounds, and other functionalized aromatic compounds .
Scientific Research Applications
N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving neurotransmitter analogs and receptor binding.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with biological receptors or enzymes. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-nitrobenzyl)-2-propanamine hydrobromide
- N-(3-nitrobenzyl)cycloheptanamine hydrobromide
Uniqueness
N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
N-[(3-nitrophenyl)methyl]-2-phenylethanamine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2.BrH/c18-17(19)15-8-4-7-14(11-15)12-16-10-9-13-5-2-1-3-6-13;/h1-8,11,16H,9-10,12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEHAHHNXGATIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC(=CC=C2)[N+](=O)[O-].Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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